Cas no 2172185-43-0 (1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene)
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene
- 2172185-43-0
- EN300-1627741
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- Inchi: 1S/C10H8F4/c1-9(5-10(9,13)14)6-2-7(11)4-8(12)3-6/h2-4H,5H2,1H3
- InChI Key: ACJCQRKRCIBHBY-UHFFFAOYSA-N
- SMILES: FC1(CC1(C)C1C=C(C=C(C=1)F)F)F
Computed Properties
- Exact Mass: 204.05621290g/mol
- Monoisotopic Mass: 204.05621290g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 230
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 0Ų
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1627741-0.05g |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene |
2172185-43-0 | 0.05g |
$768.0 | 2023-06-04 | ||
| Enamine | EN300-1627741-0.1g |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene |
2172185-43-0 | 0.1g |
$804.0 | 2023-06-04 | ||
| Enamine | EN300-1627741-0.25g |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene |
2172185-43-0 | 0.25g |
$840.0 | 2023-06-04 | ||
| Enamine | EN300-1627741-0.5g |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene |
2172185-43-0 | 0.5g |
$877.0 | 2023-06-04 | ||
| Enamine | EN300-1627741-1.0g |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene |
2172185-43-0 | 1g |
$914.0 | 2023-06-04 | ||
| Enamine | EN300-1627741-2.5g |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene |
2172185-43-0 | 2.5g |
$1791.0 | 2023-06-04 | ||
| Enamine | EN300-1627741-5.0g |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene |
2172185-43-0 | 5g |
$2650.0 | 2023-06-04 | ||
| Enamine | EN300-1627741-10.0g |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene |
2172185-43-0 | 10g |
$3929.0 | 2023-06-04 | ||
| Enamine | EN300-1627741-50mg |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene |
2172185-43-0 | 50mg |
$768.0 | 2023-09-22 | ||
| Enamine | EN300-1627741-100mg |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene |
2172185-43-0 | 100mg |
$804.0 | 2023-09-22 |
1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene
Comprehensive Overview of 1-(2,2-Difluoro-1-methylcyclopropyl)-3,5-difluorobenzene (CAS No. 2172185-43-0)
1-(2,2-Difluoro-1-methylcyclopropyl)-3,5-difluorobenzene (CAS No. 2172185-43-0) is a fluorinated aromatic compound with a unique cyclopropyl substituent. This structurally complex molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. The presence of multiple fluorine atoms and the strained cyclopropyl ring contribute to its distinctive physicochemical properties, making it valuable for drug discovery and material science applications.
In recent years, the demand for fluorinated compounds like 1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene has surged, driven by their enhanced metabolic stability and lipophilicity—key traits for optimizing drug candidates. Researchers frequently explore its utility in medicinal chemistry, particularly in designing kinase inhibitors and antiviral agents. The compound’s CAS number 2172185-43-0 is often searched in scientific databases, reflecting its relevance in high-value chemical synthesis.
The synthesis of 1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution reactions. Its difluoromethylcyclopropyl moiety is a notable structural feature, often associated with improved binding affinity in target proteins. This aligns with the growing trend of incorporating fluorine-rich scaffolds in precision medicine, a hot topic in biotech forums and academic research.
From an industrial perspective, this compound is classified as a specialty chemical, with applications extending to electronic materials and liquid crystals. Its thermal stability and low polarizability make it suitable for advanced coatings. Searches for "fluorobenzene derivatives uses" or "cyclopropyl-containing compounds" often highlight its versatility, further cementing its role in cutting-edge R&D.
Environmental and sustainability considerations are also pivotal. The compound’s fluorine footprint is a subject of debate, as researchers seek greener synthetic routes. Queries like "eco-friendly fluorination methods" or "sustainable aromatic chemistry" reflect this shift. Despite challenges, 1-(2,2-difluoro-1-methylcyclopropyl)-3,5-difluorobenzene remains a focal point for innovation, bridging chemical engineering and green chemistry.
In summary, CAS No. 2172185-43-0 represents a convergence of structural novelty and functional utility. Its prominence in patent literature and scientific publications underscores its potential to address unmet needs in life sciences and advanced materials. As the scientific community prioritizes molecular diversity, this compound is poised to remain a high-impact research target.
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